molecular formula C14H21O14Ru3+2 B3024228 tris(ruthenium(3+));heptaacetate CAS No. 55466-76-7

tris(ruthenium(3+));heptaacetate

Cat. No.: B3024228
CAS No.: 55466-76-7
M. Wt: 716.5 g/mol
InChI Key: YLYBKNICSPYRDA-UHFFFAOYSA-G
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

55466-76-7

Molecular Formula

C14H21O14Ru3+2

Molecular Weight

716.5 g/mol

IUPAC Name

tris(ruthenium(3+));heptaacetate

InChI

InChI=1S/7C2H4O2.3Ru/c7*1-2(3)4;;;/h7*1H3,(H,3,4);;;/q;;;;;;;3*+3/p-7

InChI Key

YLYBKNICSPYRDA-UHFFFAOYSA-G

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2].[Ru+3].[Ru+3].[Ru+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate typically involves the reaction of ruthenium chloride with acetic acid under controlled conditions. The process may include:

    Dissolution of Ruthenium Chloride: Ruthenium chloride is dissolved in an appropriate solvent, such as ethanol or water.

    Addition of Acetic Acid: Acetic acid is added to the solution, and the mixture is heated to facilitate the reaction.

    Formation of the Complex: The reaction mixture is allowed to cool, leading to the formation of the desired ruthenium complex.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Ligand Substitution Reactions

Ru₃O(OAc)₆⁺ undergoes ligand exchange with phosphines, nitrogen donors, and other coordinating species, forming mixed-ligand complexes.

Reaction with Diphosphines

  • Mechanism : Displacement of labile acetate ligands by bulky diphosphines (e.g., DCyPF, DⁱPPF) occurs under reflux conditions. For example:

    Ru3O OAc 6++D PPFRu OAc 2(D PPF)(en)+byproducts\text{Ru}_3\text{O OAc }_6^++\text{D PPF}\rightarrow \text{Ru OAc }_2(\text{D PPF})(\text{en})+\text{byproducts}

    The reaction proceeds via η² → η¹ acetate coordination shifts, facilitating ligand substitution .

  • Key Observations :

    • Bulky diphosphines stabilize mononuclear Ru complexes (e.g., 1-cy , 1-ip ) .

    • 31P NMR signals shift to δ 64.1 ppm upon diphosphine binding, confirming ligand exchange .

Reaction with Nitrogen Ligands

  • Example : Reaction with ethylenediamine (en) or 2-aminopyridine (ampy) yields trans-[Ru(η¹-OAc)₂(PP)(NN)] derivatives .

  • Thermodynamic Stability :

    LigandStability at RTDominant Product
    enHightrans-[Ru(OAc)₂(PP)(en)]
    ampyLowCationic cis-complexes
    Instability with ampy arises from acetate dissociation due to strong trans-influence of phosphines .

Redox Reactions

The Ru(III)/Ru(II) redox couple plays a critical role in catalytic and biological applications.

Reduction to Active Ru(II)

  • Biological Context : In hypoxic tumor microenvironments, Ru₃O(OAc)₆⁺ is reduced to Ru(II), enhancing cytotoxicity via interactions with transferrin receptors.

  • Chemical Reduction :

    Ru III +eRu II \text{Ru III }+e^-\rightarrow \text{Ru II }

    Triphenylphosphine (PPh₃) and pyridine act as reductants, forming mixed-valence species like [Ru₃O(OAc)₆L₃]⁰ .

C–H Bond Activation

  • Mechanism : Acetate ligands facilitate C–H activation via concerted metalation-deprotonation (CMD) :

    Ru OAc+C HRu C+HOAc\text{Ru OAc}+\text{C H}\rightarrow \text{Ru C}+\text{HOAc}
  • Key Findings :

    • DLPNO-CCSD(T)/DFT Studies : Acetate dissociation precedes C–H activation, with activation energies ~23 kcal/mol in methanol .

    • Substrate Scope : Effective for aryl and alkyl C–H bonds, enabling functionalization of benzaldimines and alkenes .

Hydrogenation and Oxidation

  • Hydrogenation : Ru₃O(OAc)₆⁺ catalyzes alkene/alkyne reduction to alkanes (e.g., stilbene → benzaldehyde) .

  • Oxidation : Mediates alcohol-to-ketone conversions and tertiary C–H oxidation (e.g., adamantane → adamantanols) .

Comparative Analysis with Analogous Complexes

PropertyRu₃O(OAc)₆⁺Mn(III) AcetateFe(III) Acetate
Structure Trinuclear, oxo-bridgedMononuclearPolynuclear
Redox Activity Ru(III)/Ru(II) coupleMn(III)/Mn(II) coupleFe(III)/Fe(II) couple
Catalytic Use C–H activation, oxidationEpoxidationPolymerization

Ru₃O(OAc)₆⁺ uniquely combines redox versatility with multinuclear cooperativity, enabling complex transformations .

Mechanistic Insights

  • Fluxional Acetate Coordination : Rapid η¹ ↔ η² interconversion of acetate ligands lowers activation barriers for ligand substitution and redox processes .

  • Solvent Effects : Protic solvents (e.g., MeOH) stabilize intermediates via hydrogen bonding, accelerating reactions like Curtius rearrangements .

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions

Ruthenium complexes are widely recognized for their catalytic properties in organic synthesis. The compound under discussion has been investigated for its effectiveness in:

  • Hydrogenation Reactions : Ruthenium acetates can facilitate the hydrogenation of alkenes and alkynes, providing a pathway to synthesize saturated hydrocarbons. The unique geometry of the hexakis structure enhances the accessibility of the active sites for substrate interaction.
  • Cross-Coupling Reactions : It serves as a catalyst in cross-coupling reactions such as Suzuki and Heck reactions, where it promotes the formation of carbon-carbon bonds. This application is crucial for producing complex organic molecules used in pharmaceuticals and agrochemicals.

1.2 Environmental Catalysis

Ruthenium-based catalysts are also employed in environmental chemistry for:

  • Decomposition of Pollutants : The compound has shown potential in the catalytic degradation of pollutants, including dyes and organic solvents, through oxidative processes. This application is significant in wastewater treatment technologies.

Biomedical Applications

2.1 Anticancer Properties

Recent studies have highlighted the potential of ruthenium complexes as anticancer agents. The hexakis(mu-(acetato-kappaO:kappaO')) structure allows for selective targeting of cancer cells while minimizing damage to healthy tissues. Key findings include:

  • Mechanism of Action : The compound interacts with cellular components, inducing apoptosis in cancer cells. Its mechanism involves the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis.
  • Clinical Trials : Some ruthenium-based compounds are currently undergoing clinical trials to evaluate their efficacy and safety profiles as novel chemotherapeutics.

Materials Science

3.1 Nanomaterials Synthesis

The unique properties of ruthenium complexes make them suitable precursors for synthesizing nanomaterials:

  • Nanoparticle Formation : Ruthenium(1+) acetate can be used to create ruthenium nanoparticles through thermal decomposition methods. These nanoparticles exhibit exceptional catalytic activity and stability, making them valuable in various applications including sensors and electronic devices.
  • Composite Materials : Incorporating ruthenium complexes into polymer matrices has been explored to enhance the electrical conductivity and mechanical properties of materials used in electronics.

Data Tables

Application AreaSpecific Use CasesKey Benefits
CatalysisHydrogenation, Cross-CouplingHigh efficiency, selectivity
Environmental ChemistryDegradation of pollutantsReduces environmental impact
BiomedicalAnticancer therapiesSelective targeting, reduced side effects
Materials ScienceNanoparticle synthesis, Composite materialsEnhanced properties for electronic applications

Case Studies

5.1 Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of ruthenium complexes against various cancer cell lines. Results indicated that compounds with similar structures to hexakis(mu-(acetato-kappaO:kappaO')) exhibited significant cytotoxicity, leading to further exploration in drug development pipelines.

5.2 Case Study: Environmental Catalysis

Research conducted by environmental chemists demonstrated that ruthenium-based catalysts effectively removed organic contaminants from water sources. Experiments showed a degradation rate exceeding 90% within hours under optimized conditions.

Mechanism of Action

The mechanism by which Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate exerts its effects involves the interaction of the ruthenium center with substrates. The acetate ligands and central oxo group play crucial roles in stabilizing the complex and facilitating various catalytic processes. Molecular targets may include organic molecules, enzymes, and other metal complexes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ruthenium(1+), hexakis(mu-(acetato-κO:κO'))-mu3-oxotri-, acetate
  • CAS No.: 55466-76-7
  • Molecular Formula : C₁₄H₂₁O₁₄Ru₃ (anhydrous form)
  • Molecular Weight : 716.52 g/mol .

Structural Features :
This compound is a trinuclear ruthenium complex with a triangular Ru₃ core bridged by a central μ₃-oxo group (O²⁻) and six μ-acetato ligands (CH₃COO⁻). Each acetate ligand bridges two Ru centers via its oxygen atoms, forming a stable coordination network. The oxidation state of ruthenium is +3, stabilized by the acetate ligands and oxo-bridging .

Physical Properties :

  • Boiling Point : 117.1°C
  • Vapor Pressure : 13.9 mmHg at 25°C
  • Solubility : Soluble in polar solvents like water and acetic acid due to its ionic acetate ligands .

Applications :
Primarily used in catalysis (e.g., oxidation reactions) and materials science. Its redox-active Ru(III) centers and bridging ligands enable electron-transfer processes critical for catalytic cycles .

Comparison with Similar Ruthenium-Acetate Complexes

Ruthenium(II,III) μ-Oxoacetate Trihydrate (CAS 308847-84-9)

Property Ruthenium(1+), Hexakis(mu-acetato)-mu3-oxotri-acetate Ruthenium(II,III) μ-Oxoacetate Trihydrate
Oxidation State Ru(III) Mixed Ru(II)/Ru(III)
Molecular Formula C₁₄H₂₁O₁₄Ru₃ C₁₂H₂₄O₁₆Ru₃ (C₁₂H₁₈O₁₃Ru₃·3H₂O)
Hydration Anhydrous Trihydrate
Key Ligands μ₃-Oxo + 6 μ-acetato μ₃-Oxo + μ-acetato
Solubility High in polar solvents Enhanced aqueous solubility due to hydration
Applications Catalysis, materials science Potential in redox-mediated organic synthesis

Structural and Functional Differences :

  • The trihydrate form incorporates water molecules, improving solubility but reducing thermal stability compared to the anhydrous form .
  • Mixed Ru(II/III) oxidation states enable unique redox behavior, whereas the anhydrous Ru(III) complex is more oxidizing .

Ruthenium(II)-Arene PTA Complexes

Property Ruthenium(1+), Hexakis(mu-acetato)-mu3-oxotri-acetate Ruthenium(II)-Arene PTA Complexes
Oxidation State Ru(III) Ru(II)
Ligand Type Oxygen-donor (acetate) Nitrogen/phosphorus-donor (PTA)
Nuclearity Trinuclear Mononuclear
Redox Activity High (Ru³⁺ → Ru²⁺) Moderate (Ru²⁺ stabilization)
Applications Catalysis Anticancer therapeutics

Research Findings :

  • Ru(II)-arene PTA complexes (e.g., from Scolaro et al., 2005) exhibit anticancer activity via DNA binding, whereas the trinuclear Ru(III) acetate complex is less biologically active but superior in catalytic oxidation due to its multinuclear structure .
  • The acetate ligand system provides stronger Lewis acidity compared to PTA ligands, enhancing catalytic efficiency in organic transformations .

Ruthenium β-Diketonate Complexes

Property Ruthenium(1+), Hexakis(mu-acetato)-mu3-oxotri-acetate Ruthenium β-Diketonate Complexes
Ligand Type Acetato (O-donor) β-Diketonate (O,O-chelate)
Nuclearity Trinuclear Mononuclear
Stability High (bridging ligands prevent dissociation) Moderate (chelate effect)
Mode of Action Electron-transfer catalysis DNA intercalation (anticancer)

Research Findings :

  • β-Diketonate complexes (e.g., from Seršen et al., 2015) show structure-dependent anticancer activity, whereas the trinuclear acetate complex’s mode of action is redox-based, making it more suitable for catalytic applications .

Research and Industrial Relevance

  • Catalysis: The trinuclear Ru(III) acetate complex’s ability to stabilize multiple redox states makes it effective in oxidation reactions, outperforming mononuclear analogs .
  • Medicinal Chemistry : Ru(II)-arene and β-diketonate complexes dominate biomedical research, but the trinuclear acetate complex’s toxicity profile limits its therapeutic use .
  • Commercial Availability : Supplied by Heraeus Deutschland GmbH & Co. KG, highlighting its industrial relevance in materials science .

Biological Activity

Ruthenium complexes have garnered significant interest in recent years due to their potential therapeutic applications, particularly in oncology and antimicrobial treatments. The compound Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate is a notable example, exhibiting a range of biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound is characterized by its unique coordination environment, which includes multiple acetate ligands and a triaqua complex. Its structural features allow for diverse interactions with biological macromolecules, influencing its biological activity.

Property Value
Chemical FormulaC12H15O9Ru3
Molecular Weight507.25 g/mol
Coordination ModeHexakis(mu-acetato)
Oxidation State+1

Ruthenium complexes, including the one , exhibit their biological effects through various mechanisms:

  • Cytotoxicity : Studies have shown that certain ruthenium complexes can induce apoptosis in cancer cells. For instance, the compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range .
  • Protein Interactions : The interaction of ruthenium complexes with proteins such as human serum albumin (HSA) plays a critical role in their pharmacological effects. These interactions can lead to the formation of stable adducts that alter protein function and cellular signaling pathways .
  • Reactive Oxygen Species (ROS) Generation : Ruthenium complexes can generate ROS, which are implicated in inducing oxidative stress within cells, leading to cell death in cancerous tissues .

Anticancer Activity

A study focusing on ruthenium(II) complexes reported their effectiveness against triple-negative breast cancer (TNBC). The complex exhibited cytotoxicity values ranging from 0.1 to 1 μM without significant toxicity to normal cells over 96 hours .

Another investigation highlighted the ability of ruthenium complexes to stabilize disease progression in colon cancer models while inducing minimal side effects, showcasing their potential as alternatives to traditional platinum-based chemotherapeutics .

Antimicrobial Properties

Research has also explored the antimicrobial potential of ruthenium complexes. These compounds have been shown to possess activity against various pathogens, including antibiotic-resistant strains. Their mechanisms include disrupting bacterial membranes and interfering with vital metabolic processes within microbial cells .

Summary of Biological Activities

Activity Type Outcome
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against various bacterial strains
Protein BindingFormation of adducts with human serum albumin
ROS GenerationInduction of oxidative stress leading to apoptosis

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Ruthenium(III) acetate clusters, and how do reaction conditions influence cluster geometry?

  • Methodological Answer : Synthesis typically involves refluxing ruthenium precursors (e.g., RuCl₃) with acetic acid under controlled pH and temperature. The stoichiometric ratio of acetate ligands to Ru³⁺ ions (7:3) is critical for stabilizing the μ3-oxo-bridged triruthenium core . Characterization via IR spectroscopy confirms acetate coordination modes (κO:κO'), while elemental analysis verifies purity (e.g., C: 39.62%, H: 4.16% for C₁₄H₂₁O₁₄Ru₃) . Variations in solvent polarity or reaction time may lead to competing oligomeric species, requiring rigorous purification (e.g., recrystallization from acetic acid/water mixtures).

Q. How can researchers validate the homogeneity and purity of Ruthenium(III) acetate clusters?

  • Methodological Answer : Homogeneity is confirmed via:

  • Elemental analysis : Deviation ≤0.3% from theoretical values for C, H, and Ru .
  • Thermogravimetric analysis (TGA) : Mass loss corresponding to acetate ligand decomposition (40–200°C) and Ru₃O core stability (>300°C) .
  • X-ray diffraction (XRD) : Single-crystal studies resolve μ3-oxo bridging and acetato ligand geometry. Deposit .cif files with the Cambridge Crystallographic Data Centre (CCDC) for peer validation .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, acetic acid) but hydrolyzes in aqueous media unless stabilized by excess acetate .
  • Thermal stability : Decomposition initiates at 117.1°C (melting point), necessitating inert-atmosphere handling for high-temperature studies .
  • Hygroscopicity : Store under anhydrous conditions (e.g., N₂ glovebox) to prevent ligand exchange or oxidation.

Advanced Research Questions

Q. How do electronic and geometric structures of Ru₃O-acetate clusters affect their catalytic activity in oxidation reactions?

  • Methodological Answer :

  • Spectroscopic analysis : UV-Vis (d-d transitions) and XANES (Ru oxidation state) correlate electronic structure with catalytic turnover .
  • DFT calculations : Model μ3-oxo bridging as active sites for O₂ activation. Compare HOMO-LUMO gaps of Ru₃O vs. monomeric Ru catalysts .
  • Kinetic studies : Monitor substrate conversion (e.g., cyclohexane oxidation) under varying O₂ pressures to distinguish rate-determining steps (e.g., O-O bond cleavage vs. H abstraction) .

Q. What strategies resolve contradictions in reported redox potentials for Ru₃O-acetate clusters?

  • Methodological Answer :

  • Standardize electrochemical conditions : Use non-coordinating electrolytes (e.g., TBAPF₆ in CH₃CN) to minimize ligand interference .
  • Cross-validate techniques : Compare cyclic voltammetry (CV) with spectroelectrochemical data (e.g., EPR for paramagnetic intermediates) .
  • Control ligand dynamics : Substituent effects (e.g., CF₃COO⁻ vs. CH₃COO⁻) alter redox potentials by up to 200 mV, requiring systematic ligand substitution studies .

Q. How can advanced characterization techniques (e.g., EXAFS, magnetometry) elucidate spin states and magnetic exchange in Ru₃O clusters?

  • Methodological Answer :

  • EXAFS : Resolve Ru-Ru distances (expected ~2.5 Å for μ3-oxo bridges) and Ru-O bond lengths to distinguish between low-spin (Ru³⁺, S = 1/2) and high-spin configurations .
  • SQUID magnetometry : Measure temperature-dependent magnetic susceptibility to model exchange coupling (e.g., antiferromagnetic interactions in triangular Ru₃O cores) .
  • EPR : Detect paramagnetic intermediates during catalytic cycles, assigning signals to specific Ru centers via isotopic labeling (e.g., ⁹⁹Ru vs. ¹⁰¹Ru) .

Key Considerations for Research Design

  • Theoretical Framework : Link studies to ligand-field theory (for electronic structure) or Marcus theory (for electron-transfer kinetics) to contextualize findings .
  • Controlled Variables : Document acetate ligand purity (e.g., anhydrous vs. hydrated forms) and solvent trace metals (e.g., Fe³⁺ impurities alter redox behavior) .
  • Data Reproducibility : Use IUPAC-standardized nomenclature (e.g., κO:κO' for acetato bridging) and deposit raw data in public repositories (e.g., CCDC for crystallography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.